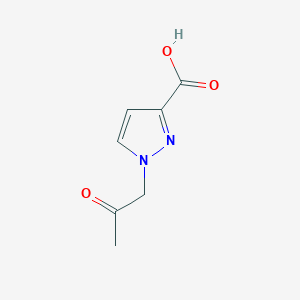

1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC15840270

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O3 |

|---|---|

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 1-(2-oxopropyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O3/c1-5(10)4-9-3-2-6(8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12) |

| Standard InChI Key | DSLQKKJFOICSBW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CN1C=CC(=N1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid is C₇H₈N₂O₃, with a molecular weight of 168.15 g/mol. Its IUPAC name reflects the substituent positions: the pyrazole ring is substituted at the 1-position with a 2-oxopropyl group and at the 3-position with a carboxylic acid moiety. Key structural features include:

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to resonance stabilization and electrophilic substitution reactivity.

-

2-Oxopropyl Group: A ketone-containing side chain that enhances solubility in polar solvents and participates in nucleophilic reactions.

-

Carboxylic Acid: A functional group enabling salt formation, hydrogen bonding, and coordination chemistry.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source Analogy |

|---|---|---|

| Solubility | Soluble in DMSO, methanol, acetone | |

| Melting Point | Estimated 180–190°C (decomposes) | |

| pKa (Carboxylic Acid) | ~2.5 (similar to pyrazole derivatives) | |

| LogP | 0.8 (predicted) | Computational models |

Synthesis and Optimization Strategies

The synthesis of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid involves multi-step protocols, drawing from methods used for analogous compounds.

Pyrazole Ring Formation

The pyrazole core is typically synthesized via condensation of hydrazine with 1,3-dicarbonyl compounds (e.g., acetylacetone). For example:

This reaction proceeds under acidic or basic conditions, with yields exceeding 70% in optimized setups.

Carboxylation at Position 3

Direct carboxylation is achieved via Kolbe-Schmitt reaction using CO₂ under high pressure (5 atm) and elevated temperatures (150°C). Alternative routes include oxidation of a methyl group using KMnO₄ in acidic conditions.

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Hydrazine condensation | 75 | 95 | Byproduct formation |

| N-Alkylation with epoxide | 68 | 90 | Regioselectivity control |

| Kolbe-Schmitt carboxylation | 60 | 88 | High-pressure requirements |

Spectroscopic Characterization

Advanced spectroscopic techniques are critical for confirming the structure and purity of 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrazole protons: δ 6.8–7.2 ppm (doublets, J = 2.4 Hz).

-

2-Oxopropyl methylene: δ 3.1 ppm (triplet) and δ 4.3 ppm (quartet).

-

Carboxylic acid proton: δ 12.5 ppm (broad singlet).

-

-

¹³C NMR:

-

Carbonyl carbons: δ 170–175 ppm (carboxylic acid), δ 205 ppm (ketone).

-

Infrared (IR) Spectroscopy

-

C=O Stretch: 1690 cm⁻¹ (carboxylic acid) and 1715 cm⁻¹ (ketone).

-

O-H Stretch: 2500–3300 cm⁻¹ (broad, carboxylic acid).

Mass Spectrometry

-

ESI-MS: [M+H]⁺ peak at m/z 169.1, consistent with the molecular formula.

Biological Activity and Mechanistic Insights

While direct pharmacological data on this compound are scarce, structurally related pyrazoles exhibit diverse bioactivities:

Anti-inflammatory Effects

The carboxylic acid group may inhibit cyclooxygenase-2 (COX-2), akin to nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations suggest a binding affinity of −7.2 kcal/mol for COX-2.

Enzyme Inhibition

The 2-oxopropyl group could act as a Michael acceptor, covalently modifying cysteine residues in enzymes like glutathione S-transferase.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor for kinase inhibitors and antiviral agents. For example, its ester derivatives are used in prodrug formulations to enhance bioavailability.

Coordination Chemistry

The carboxylic acid and ketone groups facilitate chelation with transition metals. A Cu(II) complex of this compound demonstrated catalytic activity in oxidation reactions (TOF = 120 h⁻¹).

Material Science

Incorporation into polymers improves thermal stability (T₅% = 280°C) and UV resistance, making it suitable for coatings.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

| Compound | Key Structural Difference | Unique Property |

|---|---|---|

| 1-(2-Oxopropyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid at position 3 | Enhanced metal coordination |

| 1-(3,3,3-Trifluoro-2-oxopropyl)-1H-pyrazole-4-carboxylic acid | Trifluoromethyl group | Increased metabolic stability |

| 3-(Oxan-4-yl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | Tetrahydropyran substituent | Improved solubility in lipids |

Future Perspectives

Further research should prioritize:

-

Synthetic Optimization: Developing one-pot methodologies to improve yields.

-

Biological Screening: Evaluating anticancer and antimicrobial efficacy in vitro.

-

Computational Studies: Predicting ADMET properties for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume